molecular formula C₂₀H₇D₈BrN₆O B1140965 Etravirine-d8 CAS No. 1142096-06-7

Etravirine-d8

カタログ番号 B1140965
CAS番号: 1142096-06-7
分子量: 443.33
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

An improved synthesis of etravirine has been developed to address issues such as poor yield and long reaction times associated with the aminolysis stage in its production. By deferring the installation of the bromide group to a later stage and reversing the sequence of displacement reactions, the synthesis efficiency was enhanced (Joshi et al., 2010).

Molecular Structure Analysis

Etravirine's effectiveness, even against NNRTI-resistant HIV-1 variants, is partly due to its ability to bind the enzyme reverse transcriptase in multiple conformations. This adaptability allows it to escape the effects of drug-resistance mutations, highlighting the significance of its molecular structure in its mechanism of action (Das et al., 2004).

Chemical Reactions and Properties

Etravirine undergoes metabolism primarily through cytochrome P450 enzymes, including CYP2C19 and CYP3A4. These metabolic pathways lead to the formation of various metabolites, some of which may have clinical significance in terms of drug interactions and resistance profiles (Yanakakis & Bumpus, 2012).

Physical Properties Analysis

Etravirine exhibits specific physical properties such as high lipophilicity and low solubility in aqueous media, which are critical for its formulation and delivery. Its melting point ranges from 259 to 263 °C, and it is found to be highly crystalline, forming needle-shape prismatic crystals (Золотов et al., 2021).

Chemical Properties Analysis

The interaction of etravirine with various enzymes and transporters highlights its complex chemical behavior. It serves as a substrate for and exhibits inhibitory effects on certain cytochrome P450 enzymes and transporters, which can influence its pharmacokinetics and the potential for drug-drug interactions. Its activity as a weak inducer of CYP3A4 and inhibitor of CYP2C9 and CYP2C19 underscores the need to consider these interactions in clinical settings (Zembruski et al., 2010).

科学的研究の応用

  • Etravirine (ETR) is effective against HIV-1 strains with nonnucleoside reverse transcriptase inhibitor (NNRTI) resistance mutations, offering an expanded spectrum of activity for treatment-experienced patients (Xu et al., 2012).

  • The pharmacokinetics of Etravirine in HIV-infected patients show moderate variability, and it is highly protein-bound with a long elimination half-life. It is metabolized by cytochrome P450 and shows potential for interactions with other drugs (Schöller-Gyüre et al., 2009).

  • A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for quantifying Etravirine, demonstrating its clinical applicability for therapeutic drug monitoring in HIV treatment (Quaranta et al., 2009).

  • Etravirine is considered a well-tolerated NNRTI with a high genetic barrier to resistance, although it does have limitations such as the necessity of being taken with food and potential pharmacokinetic interactions (Schrijvers, 2013).

  • Etravirine does not inhibit P-gp/ABCB1 and is not transported by certain ABC transporters but is a potent inhibitor of BCRP/ABCG2, demonstrating potential for drug-drug interactions by modulation of expression and function of several ABC transporters (Zembruski et al., 2010).

  • Etravirine plasma exposure is associated with virological efficacy in treatment-experienced HIV-positive patients, indicating the importance of monitoring drug levels for effective treatment (Calcagno et al., 2014).

  • Etravirine's pharmacokinetic and pharmacodynamic parameters, along with its drug-drug interaction profile and special considerations in patient populations like children and pregnant women, are crucial for effective HIV treatment (Havens et al., 2019).

  • The genotypic and phenotypic correlates of response to Etravirine were refined through a study, enhancing the predictive value of genotypic resistance testing for virological response and guiding treatment decisions (Vingerhoets et al., 2010).

Safety And Hazards

Etravirine-d8 is toxic and contains a pharmaceutically active ingredient . It can cause mild to moderate rash within the first 6 weeks of therapy, nausea, diarrhea, and peripheral neuropathy . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Etravirine is currently reserved for use in third- or fourth-line antiretroviral treatment regimens . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily Etravirine dosing in treatment-naïve individuals . The future directions of Etravirine-d8 specifically are not detailed in the search results.

特性

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-2,6-dideuterio-3,5-bis(trideuteriomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-SKJDFIQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727457
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etravirine-d8

CAS RN

1142096-06-7
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
JM Tiraboschi, J Niubo, E Ferrer… - Journal of …, 2013 - academic.oup.com
… The internal standard for the assay was a stable labelled compound (etravirine-D8) and all QC samples showed a percentage deviation from the expected values within acceptable …
Number of citations: 8 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。